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Compound of Interest

Compound Name: 4-chloro-3-nitro-1,5-naphthyridine

CAS No.: 85967-19-7

Cat. No.: B6163343

Get Quote

Executive Summary: The Scaffold Dilemma
In the optimization of heterocyclic pharmacophores, the 1,5-naphthyridine scaffold presents a

distinct electronic profile compared to its more common isomers (quinoline or 1,8-

naphthyridine). The introduction of a 3-nitro group creates a highly polarized "push-pull"

system, essential for specific DNA intercalation and kinase inhibition (e.g., ALK5, PI3K).

This guide objectively compares the crystallographic and physicochemical performance of 3-

nitro-1,5-naphthyridine derivatives against their primary structural alternatives: 1,8-

naphthyridines and Quinolines. We focus on how the nitrogen positioning and nitro-substitution

influence crystal packing, solubility, and binding affinity.

Structural Landscape & Comparative Analysis
The Core Comparison: 1,5- vs. 1,8-Naphthyridines
The choice between a 1,5- and 1,8-isomer fundamentally alters the hydrogen bonding

landscape (supramolecular synthons) available in the crystal lattice and the protein binding

pocket.
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Feature
3-Nitro-1,5-

Naphthyridine

(Subject)

3-Nitro-1,8-

Naphthyridine

(Alternative)

Quinoline Analog

(Baseline)

Electronic Character

-deficient (Electron

poor). High dipole

moment due to

opposing N-vectors.

-deficient. N-lone pairs

are parallel, creating a

specific chelating

pocket.

Moderately

-deficient. Benzenoid

ring retains

aromaticity.

H-Bond Potential

Divergent Acceptors:

N1 and N5 are on

opposite sides.

Promotes linear chain

or sheet formation.

Convergent

Acceptors: N1 and N8

can chelate a single

donor (e.g.,

protonated amine).

Single Acceptor (N1).

Weaker directional

control.

Crystal Packing

Planar/Slip-Stacked:

Tendency for

-

stacking with offset

due to nitro-group

repulsion.

Dimeric/Herringbone:

Often forms H-bonded

dimers (N1...H-N8

interactions if amino

substituted).

Herringbone or T-

shaped packing

dominant.

Solubility (LogP)

Lower Lipophilicity

(More polar). Better

aqueous solubility

profile.

Higher Lipophilicity

(LogP ~1.5 vs 1.1 for

1,5-isomer).

High Lipophilicity.

Often requires

solubilizing groups.

Melting Point

Moderate (Typically

150-200°C for amino-

derivatives).

High (>200°C).

Indicates stronger

lattice

energy/intermolecular

forces.

Variable, generally

lower than

naphthyridines.
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Critical Insight: The 1,8-naphthyridine scaffold is often preferred for DNA binding because its

convergent nitrogens mimic the purine/pyrimidine face. However, the 1,5-naphthyridine is

superior when the target requires a linear, rod-like geometry or when solubility is a limiting factor

in formulation.

The "Nitro" Effect on Crystal Architecture
In 3-nitro-1,5-naphthyridine derivatives (specifically the 4-amino or 4-hydroxy tautomers), the

nitro group is not merely a passive substituent; it acts as a structure-directing agent.

Intramolecular H-Bonding: In 4-amino-3-nitro derivatives, a resonance-assisted hydrogen

bond (RAHB) forms between the amino

and the nitro

. This "locks" the conformation, making the molecule planar and enhancing

-stacking capability.

Intermolecular Interactions: The nitro group accepts weak hydrogen bonds (

), often organizing the crystal into centrosymmetric dimers.

Performance Implications in Drug Design
Solubility & Stability
Experimental data suggests that 1,5-naphthyridines offer a "solubility advantage" over

quinolines.

Mechanism: The second nitrogen atom in the 1,5-position reduces the global lipophilicity

(LogP) and increases the dipole moment, facilitating solvation in aqueous media.

Stability: The 3-nitro group activates the C4 position for nucleophilic aromatic substitution (
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). While this is useful for synthesis, it requires careful handling during crystallization to avoid
hydrolysis (converting 4-chloro analogs to 4-hydroxy species).

Binding Modes (Docking vs. Crystal Reality)
When docked into kinase pockets (e.g., ALK5), the 1,5-naphthyridine core adopts a distinct

binding mode:

1,5-Naphthyridine: N1 often accepts a H-bond from the hinge region backbone, while N5

remains solvent-exposed or interacts with water networks.

1,8-Naphthyridine: Often binds via a bidentate motif, which can be too rigid for certain

flexible pockets.

Experimental Protocol: Crystal Structure Analysis
To rigorously analyze these structures, a self-validating workflow is required. This protocol

assumes the synthesis of 4-amino-3-nitro-1,5-naphthyridine as the target analyte.

Phase 1: High-Quality Crystallization
Objective: Obtain single crystals suitable for XRD (>0.1 mm in smallest dimension).

Solvent Selection: Prepare a solubility screen using Ethanol/DMF (3:1) and Acetonitrile.

Why? The nitro group increases polarity; pure non-polar solvents (hexane) will precipitate

amorphous powder.

Slow Evaporation Method:

Dissolve 20 mg of the derivative in 2 mL of warm Ethanol/DMF.

Filter through a 0.45

m PTFE syringe filter into a clean vial (removes nucleation sites).

Cover with Parafilm and poke 3-5 small holes.

Store at 4°C in a vibration-free environment.
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Validation: Check for birefringence under a polarizing microscope. True crystals will

extinguish light upon rotation; amorphous solids will not.

Phase 2: Data Collection & Refinement
Objective: Solve the phase problem and refine the structure to

.

Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil. Cool to 100 K

immediately (reduces thermal vibration of the nitro group).

Collection: Collect a full sphere of data (Mo

or Cu

).

Note: Nitro groups often exhibit rotational disorder. Collect high-redundancy data to

resolve this.

Refinement Strategy (SHELXL/OLEX2):

Locate the heavy atoms (Naphthyridine core) first.

Locate the Nitro group oxygens. If electron density is smeared, apply a split-site model

(PART 1 / PART 2) with occupancy refinement.

Crucial Step: Locate the Amino H-atoms from the difference Fourier map (

). Do not calculate them geometrically if investigating H-bonding networks.

Visualizing the Workflow
The following diagram outlines the logical flow from molecular design to structural validation,

highlighting the decision points between 1,5- and 1,8-isomers.
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Caption: Workflow for the structural determination and optimization of naphthyridine

derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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